molecular formula C16H15F5N4OS B4120267 N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

Cat. No.: B4120267
M. Wt: 406.4 g/mol
InChI Key: RQVAEYHUWPMTII-UHFFFAOYSA-N
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Description

N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that features a unique combination of a pyrazole ring, a pentafluorobenzyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne. This reaction is often mediated by a silver catalyst under mild conditions.

    Introduction of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a pentafluorobenzyl halide reacts with the pyrazole derivative.

    Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the pyrazole derivative with an isothiocyanate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The pentafluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzyl group enhances the compound’s binding affinity to these targets, while the thiourea moiety can form hydrogen bonds and other interactions that stabilize the compound-target complex. This results in modulation of the target’s activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide
  • N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzamide

Uniqueness

N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N4OS/c17-11-9(12(18)14(20)15(21)13(11)19)7-25-4-3-10(24-25)23-16(27)22-6-8-2-1-5-26-8/h3-4,8H,1-2,5-7H2,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVAEYHUWPMTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 2
Reactant of Route 2
N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 3
N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 4
N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 5
Reactant of Route 5
N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 6
Reactant of Route 6
N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

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